molecular formula C21H21N3O4S2 B251620 N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide

N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide

Cat. No.: B251620
M. Wt: 443.5 g/mol
InChI Key: LDVJXCHPKHBUDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide, also known as DT-13, is a novel thiazole compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DT-13 has been shown to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide involves the inhibition of several key signaling pathways involved in cancer cell growth and survival. This compound can inhibit the PI3K/Akt/mTOR pathway, which is frequently activated in cancer cells and promotes cell survival and proliferation. This compound can also inhibit the NF-κB pathway, which plays a critical role in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound can induce apoptosis, inhibit angiogenesis, and suppress tumor metastasis. This compound can also reduce oxidative stress and inflammation, which are implicated in the development of several diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide is its high yield and purity, which makes it suitable for large-scale synthesis and drug development. This compound is also relatively stable and can be stored for long periods without significant degradation.
However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. This compound also requires further studies to determine its toxicity and safety profile in humans.

Future Directions

There are several future directions for the research and development of N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the development of new formulations of this compound that can improve its solubility and bioavailability.
In addition, further studies are needed to determine the efficacy and safety of this compound in vivo and in clinical trials. This compound may also have potential applications in other diseases, such as neurodegenerative diseases and metabolic disorders, which require further investigation.

Synthesis Methods

N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide can be synthesized using a simple and efficient method that involves the condensation of 2-amino-4-(3,4-dimethoxyphenyl)thiazole with ethyl 4-ethoxybenzoate in the presence of thionyl chloride and triethylamine. The resulting product is then treated with thiourea to obtain this compound in high yield and purity.

Scientific Research Applications

N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of several types of cancer cells, including breast, lung, colon, and liver cancer cells. This compound achieves this by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor metastasis.
In addition to its anti-tumor properties, this compound has also been shown to exhibit anti-inflammatory and anti-oxidant effects. This compound can suppress the production of pro-inflammatory cytokines and reduce oxidative stress, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.

Properties

Molecular Formula

C21H21N3O4S2

Molecular Weight

443.5 g/mol

IUPAC Name

N-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-ethoxybenzamide

InChI

InChI=1S/C21H21N3O4S2/c1-4-28-15-8-5-13(6-9-15)19(25)23-20(29)24-21-22-16(12-30-21)14-7-10-17(26-2)18(11-14)27-3/h5-12H,4H2,1-3H3,(H2,22,23,24,25,29)

InChI Key

LDVJXCHPKHBUDV-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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